5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde: is a chemical compound with a complex structure that includes an oxazole ring substituted with chlorine and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,5-dichlorobenzonitrile with chloroacetaldehyde in the presence of a base can lead to the formation of the desired oxazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde can be used to study the interactions of oxazole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal properties can be explored for the development of new drugs. Its structural features may allow it to interact with specific biological pathways, making it a candidate for drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde depends on its interaction with specific molecular targets. The oxazole ring and the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carboxylic acid
- 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-methanol
- 3-(2,5-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde
Comparison: Compared to its similar compounds, 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity. The aldehyde group allows for specific chemical modifications and interactions that are not possible with the carboxylic acid or alcohol derivatives.
Properties
IUPAC Name |
5-chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-2-8(12)6(3-5)9-7(4-15)10(13)16-14-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCRXLRIQRUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=C2C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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